Ganoderic Acid X

Description

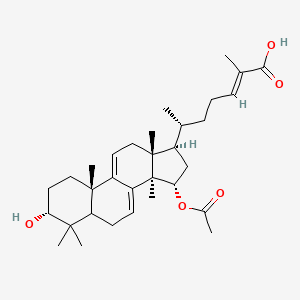

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(E,6R)-6-[(3R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25?,26-,27+,30-,31-,32-/m1/s1 |

InChI Key |

YCWGPALSXRBKTM-VBCUQECFSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)OC(=O)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C |

Synonyms |

3alpha-hydroxy-15alpha-acetoxy-lanosta-7,9(11),24-trien-26-oic acid ganoderic acid X |

Origin of Product |

United States |

Isolation and Sourcing for Research

Diverse Ganoderma Species as Sources of Ganoderic Acid X and Related Triterpenoids

This compound is a lanostane-type triterpenoid (B12794562) that has been identified in various species of the genus Ganoderma. scielo.org.mxnih.gov While Ganoderma lucidum is a well-known source, other species also produce a diverse array of ganoderic acids and related triterpenoids. scielo.org.mxjfda-online.comnih.gov For instance, Ganoderma australe has been found to contain ganoderic acids T, V, W, X, Y, and Z. scielo.org.mx Similarly, Ganoderma tsugae is a significant source of various ganoderic acids, including A, B, C, D, E, C5, C6, and G, as well as ganoderenic acid D. jfda-online.com

The fruiting bodies of G. lucidum are a primary source for the isolation of numerous triterpenoids. scielo.org.mx Research has also identified ganoderic acids in the spores of G. lucidum. nih.gov The specific profile and concentration of these triterpenoids can vary between different species and even between different parts of the mushroom, such as the fruiting body and spores. jfda-online.comnih.gov This diversity makes the genus Ganoderma a rich resource for the discovery and investigation of novel triterpenoids.

Table 1: Examples of Ganoderma Species and their Associated Triterpenoids

| Species | Triterpenoids | Reference |

|---|---|---|

| Ganoderma lucidum | This compound, Ganoderic Acids A, B, C, D, T, V, W, Y, Z, and others. | scielo.org.mxnih.govmdpi.com |

| Ganoderma australe | Ganoderic Acids T, V, W, X, Y, Z, Lucialdehydes A, B, C. | scielo.org.mx |

| Ganoderma tsugae | Ganoderic Acids A, B, C, D, E, C5, C6, G, Ganoderenic Acid D. | jfda-online.com |

| Ganoderma applanatum | D-mannitol, 2-methoxy fatty acids, cerebrosides, daucosterol, and others. | scielo.org.mx |

Cultivation Strategies for Research Material Procurement

To obtain sufficient material for research, various cultivation strategies have been developed. These methods aim to optimize the growth of Ganoderma mycelia and the production of bioactive compounds like ganoderic acids.

Submerged fermentation is a widely used technique for the production of Ganoderma biomass and its metabolites. ftb.com.hr This method involves growing the fungal mycelia in a liquid nutrient medium within a bioreactor. It offers several advantages, including shorter cultivation times and easier control of environmental parameters. Research has shown that submerged fermentation can be an effective alternative to solid-state cultivation for producing ganoderic acids and polysaccharides. researchgate.net

The composition of the culture medium is a critical factor influencing the yield of ganoderic acids. Studies have investigated the effects of different carbon and nitrogen sources. For example, a combination of glucose and sucrose (B13894) has been shown to enhance the production of fungal mass and ganoderic acids. mdpi.com Similarly, the use of both yeast extract and peptone as nitrogen sources has been found to be optimal for cell growth and metabolite production. researchgate.net The initial concentration of glucose in the medium also significantly affects both mycelial growth and the synthesis of ganoderic acids. researchgate.net

Solid-state cultivation, also known as solid-state fermentation (SSF), is another important method for producing Ganoderma and its bioactive compounds. nih.gov This technique involves growing the fungus on a solid substrate, such as wood logs, sawdust, or agricultural residues, in the presence of a limited amount of free water. nih.govtandfonline.com SSF is considered a more natural cultivation method that mimics the fungus's native growing conditions. creamjournal.org

Research has demonstrated that solid-state fermentation can be optimized to enhance the production of triterpenoids. Factors such as fermentation temperature, inoculum size, and fermentation time have a significant impact on the content of Ganoderma triterpenes. magtech.com.cn For instance, one study found that a semi-solid-state fermentation method yielded a higher concentration of ganoderic acid compared to submerged or solid-state fermentation. semanticscholar.org This method combines the advantages of both submerged and solid-state techniques.

Submerged Fermentation Methodologies

Methodologies for Extraction and Purification from Biomass for Research Purposes

Once the Ganoderma biomass is harvested, the next step is to extract and purify this compound and other triterpenoids for research. This is a multi-step process that typically involves solvent extraction followed by various chromatographic techniques.

The initial extraction is often performed using organic solvents like ethanol. frontiersin.orggoogle.com For example, a common method involves extracting the dried and powdered Ganoderma fruiting bodies with 95% ethanol. frontiersin.org The resulting crude extract is then subjected to further purification.

Chromatographic methods are essential for separating individual compounds from the complex mixture of the crude extract. Silica gel column chromatography is frequently used as an initial purification step, often with a gradient elution system of solvents like chloroform (B151607) and acetone. frontiersin.org This is followed by reversed-phase column chromatography, for instance, using a C-18 column with a water/methanol mobile phase. frontiersin.org

For final purification and isolation of specific ganoderic acids, high-performance liquid chromatography (HPLC) is employed. jfda-online.comfrontiersin.org Semi-preparative HPLC can be used to isolate larger quantities of individual compounds. jfda-online.com The purity and structure of the isolated compounds are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.org

Biosynthesis of Ganoderic Acid X and Analogues

Overview of the Mevalonate (B85504) (MVA) Pathway in Ganoderma

The biosynthesis of all ganoderic acids (GAs) in Ganoderma species initiates via the mevalonate/isoprenoid (MVA) pathway. scirp.orgscielo.org.mxd-nb.info This fundamental metabolic route begins with the precursor acetyl-coenzyme A (acetyl-CoA). nih.govresearchgate.net Through a sequence of enzymatic reactions, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP), a key building block. researchgate.net The MVA pathway is responsible for synthesizing lanosterol (B1674476), which serves as the common cyclic intermediate and the fundamental skeleton for all ganoderic acids and related triterpenoids. scielo.org.mxnih.govfrontiersin.org The pathway can be broadly divided into four main stages: the conversion of acetyl-CoA to IPP, the formation of higher-order terpenoid precursors like farnesyl pyrophosphate (FPP), the synthesis of lanosterol from these intermediates, and finally, the intricate modifications of the lanosterol skeleton to produce a diverse array of triterpenoids. researchgate.net

Key Enzymatic Steps and Genetic Regulation

The synthesis of the complex structure of Ganoderic Acid X is governed by a cascade of specific enzymes, whose expression is tightly regulated at the genetic level. Overexpression of genes encoding key enzymes has been shown to enhance the production of ganoderic acids. researchgate.netplos.org

The journey from acetyl-CoA to the triterpenoid (B12794562) backbone involves several crucial enzymatic steps. The process begins with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scirp.org This intermediate is then reduced to mevalonate (MVA) by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a critical rate-limiting step in the pathway. scirp.orgscielo.org.mxresearchgate.net

Following a series of phosphorylation and decarboxylation reactions catalyzed by enzymes such as mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MVD), MVA is converted to isopentenyl-pyrophosphate (IPP). scirp.orgresearchgate.netmdpi.com IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPS) subsequently condenses IPP and DMAPP to create farnesyl diphosphate (B83284) (FPP). scirp.orgresearchgate.net The first committed step toward triterpenoid synthesis is the head-to-head condensation of two FPP molecules by squalene (B77637) synthase (SQS) to form squalene. scirp.orgscielo.org.mxfrontiersin.org Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). researchgate.netmdpi.com The genes encoding these enzymes have been identified in G. lucidum, and their overexpression can lead to an increase in the total content of ganoderic triterpenoids. mdpi.comatlantis-press.com

Table 1: Key Enzymes in the Early MVA Pathway for Triterpenoid Synthesis in Ganoderma lucidum

| Enzyme | Abbreviation | Function | EC Number |

|---|---|---|---|

| Acetyl-CoA acetyltransferase | AACT | Catalyzes the condensation of two acetyl-CoA molecules. | 2.3.1.9 |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Synthesizes HMG-CoA from acetyl-CoA and acetoacetyl-CoA. | 2.3.3.10 |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. | 1.1.1.34 |

| Mevalonate kinase | MVK | Phosphorylates mevalonate. | 2.7.1.36 |

| Phosphomevalonate kinase | PMK | Converts phosphomevalonate to mevalonate-5-pyrophosphate. | 2.7.4.2 |

| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to form IPP. | 4.1.1.33 |

| Isopentenyl-diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. | 5.3.3.2 |

| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. | 2.5.1.10 |

| Squalene synthase | SQS | Dimerizes two FPP molecules to form squalene. | 2.5.1.21 |

Data sourced from multiple studies. researchgate.netmdpi.com

The formation of the characteristic lanostane (B1242432) skeleton is a pivotal cyclization event. The linear molecule 2,3-oxidosqualene is cyclized by the enzyme lanosterol synthase (LS), also known as 2,3-oxidosqualene cyclase (OSC), to produce lanosterol. scirp.orgscielo.org.mxnih.gov This tetracyclic triterpenoid is the direct precursor to all ganoderic acids. frontiersin.orgatlantis-press.comnih.gov The gene encoding lanosterol synthase has been cloned and characterized in G. lucidum, and its expression levels are correlated with the accumulation of ganoderic acids. plos.orgatlantis-press.com

The immense structural diversity of ganoderic acids, including this compound, arises from extensive modifications of the initial lanosterol skeleton. scirp.orgresearchgate.net These subsequent steps are complex and involve a series of oxidation, reduction, and acylation reactions that are not yet fully elucidated. nih.govfrontiersin.orgatlantis-press.com

A significant role in these modifications is attributed to the cytochrome P450 (CYP450) family of enzymes. scirp.orgresearchgate.net The G. lucidum genome contains a large number of putative CYP450 genes, which are thought to catalyze the various hydroxylation and oxidation reactions that decorate the lanostane core. scirp.orgresearchgate.net For instance, the CYP450 monooxygenase CYP5150L8 has been identified to catalyze the three-step oxidation of lanosterol at the C-26 position. nih.govnih.gov Other specific CYP450s, such as CYP512W2, have been found to oxidize positions like C7 and C15, leading to important type II ganoderic acids like Ganoderic Acid Y and Ganodermic Acid Jb. acs.orgsjtu.edu.cn The identification and characterization of these P450 enzymes are crucial for understanding the specific pathways leading to individual ganoderic acids like this compound. tandfonline.comresearchgate.net

Lanosterol Formation

Factors Influencing Biosynthesis in Research Systems

The production of ganoderic acids in laboratory and research settings is not static; it is significantly influenced by various external cues that can modulate the underlying biosynthetic pathways.

A range of environmental factors can act as elicitors, triggering enhanced biosynthesis of ganoderic acids. begellhouse.com These stimuli often induce a stress response in the fungus, which in turn activates the expression of genes in the secondary metabolic pathways.

Key environmental factors include:

Nutrient Sources: The type and concentration of carbon and nitrogen sources are critical. begellhouse.comjmb.or.kr Sucrose (B13894) has been identified as a suitable carbon source, while specific nitrogen sources like soybean powder or peptone can also optimize production. jmb.or.kr Nitrogen limitation can also influence the metabolic flux towards ganoderic acid synthesis. researchgate.net

pH: The initial pH of the culture medium significantly affects ganoderic acid accumulation, with optimal levels often being slightly acidic. jmb.or.krnih.gov

Temperature: Temperature is another critical parameter, with optimal mycelial growth and polysaccharide production often occurring between 30°C and 35°C. nih.gov

Chemical Elicitors: Various chemical compounds have been shown to induce ganoderic acid biosynthesis. These include plant signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which can up-regulate key biosynthetic genes. plos.orgmdpi.comnih.govnih.gov Other inducers like acetate (B1210297), phenobarbital, and certain metal ions (e.g., Ca²⁺) have also been reported to enhance production. nih.govbegellhouse.comresearchgate.netnih.gov For example, sodium acetate supplementation was found to increase the expression of key genes like hmgs, fps, and sqs. nih.gov

Physical and Biological Elicitors: Physical stresses such as heat and water stress can increase intracellular reactive oxygen species (ROS), which act as signaling molecules to boost ganoderic acid content. frontiersin.org Co-culturing Ganoderma lucidum with other microorganisms, such as Bacillus subtilis or Aspergillus niger, can also increase ganoderic acid production through the action of microbial volatile organic compounds. Cellulase has also been used as an elicitor to increase production yields. researchgate.net

Table 2: Examples of Environmental Stimuli Influencing Ganoderic Acid Biosynthesis

| Stimulus/Factor | Observation | Potential Mechanism |

|---|---|---|

| Salicylic Acid (SA) | Increased triterpenoid content. plos.org | Up-regulation of key biosynthetic genes (hmgr, sqs, ls); induction of ROS production. plos.orgnih.gov |

| Methyl Jasmonate (MeJA) | Induces ganoderic acid biosynthesis. mdpi.comnih.gov | Induces expression of genes like hmgr, mvd, fps, and sqs via ROS signaling. mdpi.com |

| Sodium Acetate | Increased ganoderic acid content by 28.6%. nih.gov | Increased expression of genes for acetic acid assimilation and GAs biosynthesis (hmgs, fps, sqs). nih.gov |

| Calcium Ions (Ca²⁺) | Can impact signal transduction related to biosynthesis. d-nb.info | May work synergistically with other inducers to enhance production. plos.org |

| Heat/Water Stress | Increases ganoderic acid production. | Induces intracellular ROS levels, which act as signaling molecules. frontiersin.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ganoderic Acid Y |

| Ganodermic Acid Jb |

| Acetyl-Coenzyme A (Acetyl-CoA) |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Mevalonate (MVA) |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Squalene |

| 2,3-oxidosqualene |

| Lanosterol |

| Methyl Jasmonate (MeJA) |

| Salicylic Acid (SA) |

| Sucrose |

Signaling Molecule Modulation (e.g., Reactive Oxygen Species, Cyclic AMP, Nitric Oxide, Ca²⁺)

The biosynthesis of ganoderic acids is intricately regulated by a network of signaling molecules that respond to various stimuli. frontiersin.orgscirp.org Key players in this regulatory network include reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and calcium ions (Ca²⁺), which often exhibit complex crosstalk. nih.govfrontiersin.orgmdpi.com

Reactive Oxygen Species (ROS): ROS are recognized as important signaling molecules that positively regulate GA biosynthesis. nih.govasm.org Elicitors such as methyl jasmonate and aspirin (B1665792) have been shown to induce GA production by increasing intracellular ROS levels. nih.govplos.org The primary source of this ROS burst is often attributed to NADPH oxidases (Nox). nih.govnih.gov Studies using ROS scavengers have confirmed the crucial role of ROS, as their removal abolishes the GA biosynthesis induced by these elicitors. nih.gov Furthermore, silencing genes involved in the antioxidant system, such as alternative oxidase (AOX) or the transcription factor PacC, can lead to an accumulation of intracellular ROS (an approximate 2-fold increase in the case of PacC silencing) and a corresponding increase in GA production. mdpi.comnih.gov

Cyclic AMP (cAMP): The second messenger cyclic AMP is also involved in the induction of GA biosynthesis. frontiersin.orgnih.gov Research has demonstrated that artificially increasing intracellular cAMP levels, either by using phosphodiesterase inhibitors like caffeine (B1668208) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or an adenylate cyclase activator like sodium fluoride (B91410) (NaF), leads to enhanced GA production. nih.gov This process appears to be linked with fungal apoptosis. nih.gov Additionally, treatment with methyl jasmonate has been found to cause a massive increase in cAMP content, which correlates with the upregulation of a cAMP-dependent protein kinase regulatory subunit, suggesting its role in the signaling cascade that promotes GA synthesis. mdpi.com

Nitric Oxide (NO): The role of nitric oxide in GA biosynthesis is multifaceted and appears to be context-dependent. mdpi.comnih.gov Endogenous NO is involved in the methyl-jasmonate-induced biosynthesis of ganoderic acids. mdpi.comfrontiersin.org However, under conditions of heat stress, NO has been found to have an opposing effect, decreasing the accumulation of GAs. nih.govasm.org This regulation occurs through the S-nitrosylation of the enzyme aconitase, which in turn reduces mitochondrial ROS production. nih.gov There is significant crosstalk between NO and other signaling pathways; for instance, under heat stress, NO and Ca²⁺ signaling pathways appear to mutually promote each other while having different ultimate effects on GA accumulation. mdpi.comasm.org

Ca²⁺: Calcium ions are a ubiquitous and vital second messenger in the regulation of GA biosynthesis. asm.orgscirp.org The induction of Ca²⁺ can lead to a threefold increase in the total production of GAs, which is accompanied by the upregulated expression of key biosynthetic genes, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS). scirp.org Significant crosstalk exists between Ca²⁺ and ROS signaling. nih.govasm.orgasm.org For example, under copper stress, Cu²⁺-induced increases in GA content and cytosolic Ca²⁺ levels are dependent on an increase in cytosolic ROS. nih.govasm.org Conversely, elevated cytosolic Ca²⁺ can then act as a feedback mechanism to reduce ROS levels by activating antioxidant enzymes. nih.govasm.org

Table 1: Modulation of Ganoderic Acid (GA) Biosynthesis by Signaling Molecules

| Signaling Molecule | Modulator/Condition | Observed Effect on GA Biosynthesis | Key Genes Affected | Reference(s) |

|---|---|---|---|---|

| ROS | Aspirin, Methyl Jasmonate | Increase | - | nih.govplos.org |

| PacC gene silencing | Increase (~2-fold ROS increase) | - | nih.gov | |

| N-acetyl-cysteine, Vitamin C (ROS scavengers) | Decrease/Inhibition | - | nih.gov | |

| cAMP | Caffeine, IBMX, NaF | Increase | SQS, LS (downregulated) | nih.gov |

| Nitric Oxide | Heat Stress | Decrease | - | nih.govasm.org |

| Methyl Jasmonate | Increase | - | mdpi.comfrontiersin.org | |

| Ca²⁺ | Ca²⁺ Induction | Increase (3-fold) | HMGR, SQS, LS (upregulated) | scirp.org |

| EGTA, LaCl₃ (Ca²⁺ Blockers) under Heat Stress | Decrease | - | asm.org |

Genetic Engineering Approaches (e.g., Farnesyl Diphosphate Synthase Overexpression)

Genetic engineering offers a powerful and direct strategy to enhance the production of ganoderic acids by targeting key enzymatic steps in their biosynthetic pathway. nih.govtandfonline.com Overexpression of genes encoding rate-limiting enzymes can redirect metabolic flux towards the synthesis of these valuable compounds. nih.gov

A prime example is the overexpression of the homologous farnesyl diphosphate synthase (FPS) gene in G. lucidum. researchgate.netnih.gov FPS catalyzes the synthesis of farnesyl diphosphate, a critical precursor in the mevalonate pathway. asm.org Studies have shown that engineered strains overexpressing the FPS gene can achieve a significant increase in GA concentration, with reported enhancements ranging from 2.28 to 2.80 times that of the control strain. researchgate.net This strategy not only boosts the final product yield but also leads to the transcriptional upregulation of downstream genes in the pathway, such as squalene synthase (SQS) and lanosterol synthase (LS), by 2.28-fold and 1.73-fold, respectively. researchgate.net

Beyond FPS, several other key enzymes in the GA biosynthetic pathway have been successfully targeted for overexpression to increase GA yields. nih.govmdpi.com These efforts underscore the potential of metabolic engineering to create high-producing fungal strains.

3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR): Overexpression of a truncated, deregulated form of the HMGR gene, which encodes a key early enzyme in the mevalonate pathway, resulted in a 2-fold increase in the total ganoderic acid content. nih.govscilit.comasm.org This modification also increased the accumulation of pathway intermediates like squalene and lanosterol. nih.govscilit.com

Squalene Synthase (SQS): As another critical enzyme, the overexpression of the SQS gene has been shown to enhance the accumulation of both total and individual ganoderic acids, highlighting its role as a flux control point in the pathway. tandfonline.comfrontiersin.org

Lanosterol Synthase (LS): Overexpression of the LS gene, which catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the backbone of all ganoderic acids, has led to a remarkable 6.1-fold elevation in GA content. mdpi.com

These genetic manipulation strategies, often facilitated by the development of efficient transformation systems like Agrobacterium tumefaciens-mediated transformation (AMT), demonstrate that targeted engineering of the GA biosynthetic pathway is a highly effective approach for improving the yield of specific and total ganoderic acids. nih.govmdpi.com

**Table 2: Effects of Gene Overexpression on Ganoderic Acid (GA) Production in *Ganoderma lucidum***

| Overexpressed Gene | Enzyme | Effect on GA Production | Effect on Other Gene Expression | Reference(s) |

|---|---|---|---|---|

| FPS | Farnesyl Diphosphate Synthase | 2.28 to 2.80-fold increase | Upregulation of SQS (2.28x) and LS (1.73x) | researchgate.net |

| tHMGR | Truncated 3-hydroxy-3-methylglutaryl CoA Reductase | 2-fold increase | Upregulation of FPS, SQS, LS | nih.govscilit.comasm.org |

| SQS | Squalene Synthase | Enhanced accumulation of total and individual GAs | Upregulation of LS | tandfonline.comfrontiersin.org |

| LS | Lanosterol Synthase | 6.1-fold increase | - | mdpi.com |

Preclinical and in Vitro Biological Activities of Ganoderic Acid X

Antineoplastic Activities in Cancer Cell Models

GA-X has been shown to possess antineoplastic properties in various cancer cell models. nih.govmdpi.com Its mechanisms of action include inhibiting cell proliferation, inducing programmed cell death (apoptosis), altering cell cycle progression, and modulating cancer cell migration and invasion. nih.govnih.govijzi.net Furthermore, it has been observed to sensitize cancer cells to conventional chemotherapeutic drugs. nih.gov

Inhibition of Cellular Proliferation

GA-X has been found to inhibit the growth of numerous cancer cell lines. nih.gov Studies have demonstrated its dose-dependent inhibitory effect on the proliferation of various human cancer cells. For instance, GA-X has shown cytotoxic activity against liver cancer cells. mdpi.com This anti-proliferative effect is attributed, at least in part, to the immediate inhibition of DNA synthesis upon treatment. nih.gov

Table 1: Inhibition of Cellular Proliferation by Ganoderic Acid X

| Cell Line | Cancer Type | Observed Effect | Reference |

| Human hepatoma HuH-7 | Liver Cancer | Inhibition of DNA synthesis | nih.gov |

| Various liver cancer cells | Liver Cancer | Cytotoxic activity | mdpi.com |

Induction of Apoptosis in Diverse Cancer Cell Lines

A significant aspect of GA-X's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is crucial for eliminating malignant cells. Treatment with GA-X has been shown to trigger a cascade of molecular events leading to apoptosis in human hepatoma HuH-7 cells. nih.gov

Key molecular events observed include:

Degradation of chromosomal DNA. nih.gov

A decrease in the level of the anti-apoptotic protein Bcl-xL. nih.gov

Disruption of the mitochondrial membrane potential. nih.gov

Cytosolic release of cytochrome c. nih.gov

Activation of caspase-3. nih.gov

This induction of apoptosis has been noted in various cancer cell lines, highlighting the potential of GA-X to sensitize cancer cells to this form of cell death. nih.govnih.gov

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Apoptotic Events | Reference |

| Human hepatoma HuH-7 | Liver Cancer | DNA degradation, decreased Bcl-xL, mitochondrial membrane disruption, cytochrome c release, caspase-3 activation. | nih.gov |

Effects on Cell Cycle Progression

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a common mechanism for anticancer agents. ffhdj.com Research indicates that GA-X can cause cell cycle arrest, which prevents cancer cells from dividing and proliferating. ffhdj.com This effect is linked to its ability to inhibit DNA synthesis, likely through the inhibition of topoisomerases. nih.govffhdj.com

Modulation of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some ganoderic acids have demonstrated the ability to inhibit these processes. While specific data on this compound is part of a broader class of compounds from Ganoderma lucidum that show these effects, other specific ganoderic acids like GA-A and GA-H have been shown to suppress the invasive behavior of breast cancer cells. spandidos-publications.com Similarly, Ganoderic Acid Me has been found to inhibit cell migration in a highly metastatic human lung tumor cell line. jst.go.jpresearchgate.net These related findings suggest a potential area of investigation for GA-X.

Sensitization to Chemotherapeutic Agents

An emerging area of research is the ability of ganoderic acids to enhance the efficacy of existing chemotherapy drugs. For example, Ganoderic Acid A has been shown to increase the sensitivity of HepG2 liver cancer cells to cisplatin (B142131). thieme-connect.com Another study found that Ganoderic Acid D could enhance the therapeutic effect of cisplatin in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells. frontiersin.org These findings with related compounds suggest that GA-X could potentially be used in combination therapies to overcome chemoresistance and improve treatment outcomes. nih.gov

Anti-Inflammatory Modulations in Cellular Systems

This compound has demonstrated notable anti-inflammatory properties in cellular models. Studies have shown that it can inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cells, this compound was found to suppress the production of nitric oxide (NO). ontosight.ai This is significant as excessive NO production is a hallmark of inflammatory conditions. The anti-inflammatory effects of ganoderic acids, as a class, are often attributed to their ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are crucial in the expression of pro-inflammatory genes. researchgate.net While specific data on this compound's direct interaction with the NF-κB pathway is part of broader research on ganoderic acids, the observed reduction in inflammatory mediators suggests a potential modulatory role in these pathways.

In various in vitro models, ganoderic acids have been shown to reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Some ganoderic acids have also been observed to decrease the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov These findings underscore the potential of this compound and related compounds to modulate cellular responses to inflammatory stimuli.

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on several key enzymes, highlighting its potential as a modulator of various biological pathways.

This compound has been identified as an inhibitor of both topoisomerase I and topoisomerase IIα. nih.govphcogrev.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. Their inhibition can lead to disruptions in DNA synthesis and ultimately trigger apoptosis in cancer cells. nih.govffhdj.com In vitro studies have shown that this compound can inhibit the activity of these enzymes in a dose-dependent manner. phcogrev.com This inhibition of topoisomerases is a key mechanism behind the observed cytotoxic effects of this compound on various cancer cell lines, including human hepatoma HuH-7 cells. nih.gov The ability of this compound to inhibit these essential enzymes suggests its potential as a lead compound for the development of anticancer agents. nih.govarizona.edu

Table 1: Investigated Enzyme Inhibition by this compound

| Enzyme Target | Outcome of Inhibition | Cellular/Biological Context |

|---|---|---|

| Topoisomerase I & IIα | Inhibition of DNA synthesis, induction of apoptosis. nih.govffhdj.com | Cancer cell proliferation. nih.govphcogrev.com |

| Mdm2 | Potential disruption of Mdm2-p53 interaction, leading to increased p53 levels. tandfonline.com | Regulation of cell cycle and apoptosis. tandfonline.comtandfonline.com |

| Aldose Reductase | Potential to mitigate diabetic complications. nih.gov | Polyol pathway in glucose metabolism. nih.govnih.gov |

| 5α-Reductase | Potential anti-androgenic effects. scielo.org.mxnih.gov | Testosterone metabolism. scielo.org.mxnih.gov |

| α-Glucosidase | Potential to manage postprandial hyperglycemia. chemfaces.commdpi.com | Carbohydrate digestion. chemfaces.commdpi.com |

This table is based on findings from multiple studies and may not represent the complete scope of research.

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is often suppressed in cancer cells through interaction with the murine double minute 2 (Mdm2) protein. tandfonline.comtandfonline.com Mdm2 targets p53 for degradation, thereby promoting cell survival. Virtual screening studies have identified this compound as a potential inhibitor of the Mdm2-p53 interaction. tandfonline.com It is hypothesized that this compound may bind to Mdm2, preventing it from interacting with and degrading p53. tandfonline.comtandfonline.com This would lead to an increase in p53 levels, subsequently promoting apoptosis in cancer cells. tandfonline.com While direct experimental evidence for this compound is still emerging, studies on related ganoderic acids have shown modulation of the p53 pathway, suggesting a class effect. mdpi.com

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or alleviate these complications. Several ganoderic acids have been evaluated for their aldose reductase inhibitory activity. nih.govnih.gov While specific inhibitory concentration (IC50) values for this compound are not extensively documented in the available literature, the general class of ganoderic acids has shown promise. For example, Ganoderic acid Df has been reported to be a potent inhibitor of human aldose reductase with an IC50 value of 22.8 μM. nih.gov The structural similarities among ganoderic acids suggest that this compound may also possess inhibitory activity against this enzyme. nih.gov

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in diabetic individuals. mdpi.com Several triterpenoids from Ganoderma lucidum have been identified as α-glucosidase inhibitors. chemfaces.comacs.org While specific inhibitory data for this compound is not prominently featured, related ganoderic acids have shown significant activity. chemfaces.com For instance, studies on various ganoderic acids have highlighted the importance of specific structural features for potent α-glucosidase inhibition, suggesting that the class of compounds has potential in this area. chemfaces.commdpi.com

Cholesterol Biosynthesis Pathway Inhibition

This compound, a lanostanoid triterpene isolated from Ganoderma lucidum, has been identified as an inhibitor of cholesterol biosynthesis. scielo.org.mxresearchgate.net Research indicates that triterpenoids from G. lucidum interfere with the cholesterol synthesis pathway at a postmevalonate stage. scielo.org.mx Specifically, this compound has been shown to inhibit the enzyme lanosterol (B1674476) 14α-demethylase. researchgate.net This enzyme is crucial for the conversion of lanosterol to cholesterol. researchgate.netasm.org

The inhibitory action of oxygenated lanosterol derivatives, such as this compound, targets the transformation of 24,25-dihydrolanosterol into cholesterol. jst.go.jpsci-hub.senih.gov This inhibition occurs at the lanosterol 14α-demethylase step in the biosynthetic pathway. asm.orgsci-hub.se The enzyme catalyzes the cyclization of 2,3-epoxysqualene to produce lanosterol, which serves as the fundamental structure for ganoderic acids. scielo.org.mx By blocking lanosterol 14α-demethylase, this compound effectively halts a key process in the production of cholesterol. researchgate.netasm.org

| Finding | Mechanism of Action | Enzyme/Step Inhibited | Source Organism | Citations |

|---|---|---|---|---|

| Inhibition of cholesterol biosynthesis | Acts at a postmevalonate step in the pathway. | Lanosterol 14α-demethylase | Ganoderma lucidum | scielo.org.mxresearchgate.net |

| Blocks conversion of lanosterol precursors | Inhibits the conversion of 24,25-dihydrolanosterol to cholesterol. | Lanosterol 14α-demethylase | Ganoderma lucidum | asm.orgjst.go.jpsci-hub.senih.gov |

Other Investigated Biological Activities (e.g., Antiviral)

Beyond its role in cholesterol regulation, this compound has been investigated for other significant biological activities, primarily its function as a topoisomerase inhibitor. jst.go.jpnih.govmdpi.com In vitro studies have demonstrated that this compound can inhibit both topoisomerase I and IIα. sci-hub.se This inhibition of topoisomerase activity leads to the arrest of the cell cycle. mdpi.com

While specific antiviral studies on this compound are not extensively detailed in the provided research, the broader class of ganoderic acids, to which it belongs, has demonstrated notable antiviral properties. nih.govnih.gov Various ganoderic acids have shown inhibitory effects against several viruses, including Hepatitis B virus (HBV), Human Immunodeficiency Virus-1 (HIV-1), and Enterovirus 71. nih.govresearchgate.netmdpi.com For instance, ganoderic acids isolated from Ganoderma lucidum have been reported to inhibit the replication of the Hepatitis B virus and show strong inhibitory activity against HIV-1 protease. researchgate.netscirp.orgmdpi.com These findings suggest a potential area for future investigation into the specific antiviral capabilities of this compound.

| Biological Activity | Observed Effect | Mechanism | Citations |

|---|---|---|---|

| Topoisomerase Inhibition | Inhibits Topoisomerase I and IIα in vitro. | Induces cell cycle arrest. | jst.go.jpsci-hub.senih.govmdpi.comlongdom.org |

| Antiviral Activity (of Ganoderic Acids) | Inhibition of various viruses. | Inhibition of viral replication (e.g., HBV) and viral proteases (e.g., HIV-1). | nih.govnih.govresearchgate.netmdpi.comscirp.orgmdpi.com |

Molecular and Cellular Mechanisms of Action

Signaling Pathway Interrogations

Ganoderic acid X has been shown to modulate several critical signaling pathways that are fundamental to cellular processes such as proliferation, survival, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK, JNK)

Research has demonstrated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, treatment of human hepatoma HuH-7 cells with GAX leads to the activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are key components of the MAPK cascade. nih.govnih.gov This activation is an early event following GAX treatment and is associated with the subsequent induction of apoptosis. nih.gov The modulation of the MAPK pathway appears to be a crucial element in the cellular response to GAX. researchgate.netresearchgate.net

| Cell Line | Effect on MAPK Pathway | Associated Outcome |

| HuH-7 (Human Hepatoma) | Activation of ERK and JNK. nih.govnih.gov | Induction of apoptosis. nih.gov |

PI3K/AKT/mTOR Pathway

While direct studies on this compound and the PI3K/AKT/mTOR pathway are limited, research on other ganoderic acids provides context. For instance, Ganoderic acid A has been shown to inactivate the PI3K/AKT/mTOR signaling pathway in human glioblastoma cells, leading to apoptosis and autophagy. brieflands.com Other ganoderic acids have also been found to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic effects in tumor cells. researchgate.net This suggests a potential area for future investigation regarding GAX's specific interactions with this critical cell survival pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Studies on various ganoderic acids have highlighted their ability to inhibit the NF-κB pathway. For example, Ganoderic acid A has been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines. signavitae.commdpi.comportlandpress.comspandidos-publications.comresearchgate.net This inhibitory action on the NF-κB pathway is a significant mechanism underlying the anti-inflammatory properties of ganoderic acids. signavitae.com While direct evidence for GAX is still emerging, the consistent findings with other ganoderic acids suggest that interference with the NF-κB pathway may be a shared characteristic among this class of compounds.

Apoptosis-Related Protein Regulation

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.netresearchgate.net Treatment with GAX leads to a decrease in the level of the anti-apoptotic protein Bcl-xL. nih.govnih.gov This is accompanied by the disruption of the mitochondrial membrane, leading to the cytosolic release of cytochrome c. nih.govnih.gov The release of cytochrome c into the cytoplasm subsequently triggers the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell during apoptosis. nih.govnih.gov

| Apoptotic Event | Effect of this compound |

| Bcl-xL Level | Decreased. nih.govnih.gov |

| Mitochondrial Membrane | Disrupted. nih.govnih.gov |

| Cytochrome c | Released into the cytosol. nih.govnih.gov |

| Caspase-3 | Activated. nih.govnih.gov |

DNA-Targeting Mechanisms

This compound has been found to directly impact DNA synthesis and integrity. One of its primary mechanisms is the inhibition of topoisomerases I and IIα. nih.govlongdom.org These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to an immediate halt in DNA synthesis. nih.govffhdj.com This action contributes to cell cycle arrest and the induction of apoptosis. nih.gov Furthermore, studies on the related compound Ganoderic acid DM have shown it can induce DNA damage, as evidenced by the comet assay and the upregulation of γ-H2AX, a marker for DNA double-strand breaks. researchgate.net This suggests that direct DNA damage may be another facet of the mechanism of action for ganoderic acids.

Autophagy Induction Pathways

Autophagy, a cellular self-degradation process, can be modulated by ganoderic acids. While specific studies on this compound and autophagy are not extensive, research on other ganoderic acids reveals a connection. For example, triterpenes from Ganoderma lucidum have been shown to induce autophagy in colon cancer cells through the inhibition of p38 MAPK. tandfonline.com Furthermore, Ganoderic acid A has been observed to induce autophagy in conjunction with apoptosis in human glioblastoma cells, a process linked to the inactivation of the PI3K/AKT/mTOR pathway. brieflands.com Ganoderic acid DM has also been shown to upregulate the autophagic protein Beclin-1. longdom.org These findings suggest that the induction of autophagy is a relevant biological activity of ganoderic acids that warrants further investigation for GAX.

Protein-Targeting Interactions

This compound exhibits a range of biological activities through its interaction with various cellular proteins. Research has shown that it can directly influence the function of key proteins involved in cell cycle regulation, apoptosis, and signal transduction.

One of the primary mechanisms of this compound is the inhibition of topoisomerases I and IIα. nih.gov This inhibition leads to a halt in DNA synthesis, a critical step for cell proliferation. chemfaces.com In human hepatoma HuH-7 cells, treatment with this compound resulted in the immediate cessation of DNA synthesis. chemfaces.com

Furthermore, this compound has been identified as a potential inhibitor of Murine Double Minute 2 (Mdm2), a protein that acts as a negative regulator of the p53 tumor suppressor. chemfaces.com By potentially binding to Mdm2, this compound may prevent the degradation of p53, allowing p53 to carry out its function of inducing apoptosis in cancer cells. chemfaces.commdpi.com Virtual screening studies have suggested a strong binding affinity between this compound and Mdm2. chemfaces.com

The compound also modulates the activity of several protein kinases. In human hepatoma cells, this compound treatment led to the activation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are part of the Mitogen-activated protein kinase (MAPK) signaling pathway. nih.govchemfaces.com The activation of these kinases is associated with the induction of apoptosis. chemfaces.com

Studies have also indicated that this compound can influence the levels of proteins in the Bcl-2 family. Specifically, it has been shown to decrease the levels of the anti-apoptotic protein Bcl-xL. nih.gov This reduction, coupled with the disruption of the mitochondrial membrane and the subsequent release of cytochrome c, activates caspase-3, a key executioner of apoptosis. nih.govchemfaces.com

Additionally, some ganoderic acids have been shown to directly bind to 14-3-3 proteins, which are involved in regulating various cellular processes, including cell cycle progression and apoptosis. ffhdj.com

The table below summarizes the key protein targets of this compound and the resulting cellular effects.

| Target Protein/Pathway | Cellular Effect | Cell Line |

| Topoisomerases I and IIα | Inhibition of DNA synthesis | Human hepatoma HuH-7 cells |

| Mdm2 | Potential inhibition, leading to p53-mediated apoptosis | - |

| ERK, JNK (MAPK pathway) | Activation, leading to apoptosis | Human hepatoma HuH-7 cells |

| Bcl-xL | Decreased levels, promoting apoptosis | Human hepatoma HuH-7 cells |

| Caspase-3 | Activation, leading to apoptosis | Human hepatoma HuH-7 cells |

Oxidative Stress Response Modulation

This compound has been reported to possess antioxidant properties, enabling it to modulate cellular responses to oxidative stress. ontosight.ai Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and is implicated in various pathological conditions.

In the context of cancer, oxidative stress can paradoxically promote tumor progression. ffhdj.com Ganoderic acids, in general, have been shown to counteract this by reducing oxidative-induced expression of factors like Interleukin-8 (IL-8), which is associated with the metastatic phenotype of some cancer cells. ffhdj.com

Although some studies on a mixture of ganoderic acids in a model of renal ischemia-reperfusion injury did not show a significant effect on the levels of SOD and glutathione (B108866) (GSH), this may be specific to the model and the mixture used. nih.gov The broader body of evidence suggests that ganoderic acids, including likely this compound, contribute to the cellular antioxidant defense system. ontosight.aicaldic.com

The table below outlines the observed effects of ganoderic acids on oxidative stress markers.

| Oxidative Stress Marker | Effect of Ganoderic Acids |

| Reactive Oxygen Species (ROS) | Decreased production signavitae.comsignavitae.com |

| Free Radicals | Scavenging activity ontosight.ai |

| Superoxide Dismutase (SOD) | Enhanced activity signavitae.com |

| Interleukin-8 (IL-8) | Reduced expression ffhdj.com |

Structure Activity Relationships Sar of Ganoderic Acid X and Its Analogues

Analysis of Structural Motifs Critical for Biological Activities

The fundamental lanostane (B1242432) skeleton, a tetracyclic triterpenoid (B12794562) structure, is the common scaffold for all ganoderic acids and is essential for their biological activities. ontosight.aiontosight.aimdpi.com Specific modifications to this core structure, such as the degree of oxidation and the presence of various functional groups, dictate the specific bioactivities.

Key structural motifs that are consistently associated with the biological activities of ganoderic acids include:

A Carboxyl Group in the Side Chain: This feature is frequently cited as essential for a range of activities, including aldose reductase inhibition and 5α-reductase inhibition. researchgate.netnih.gov For instance, the conversion of the carboxyl group in Ganoderic Acid TR to its methyl ester resulted in a significant decrease in its 5α-reductase inhibitory activity. researchgate.netresearchgate.net

Hydroxyl Groups at Specific Positions: The presence and location of hydroxyl (-OH) groups on the lanostane skeleton are critical. For example, a hydroxyl group at the C-11 position has been identified as a key feature for potent aldose reductase inhibition. nih.govresearchgate.net Similarly, hydroxylations at positions C-3, C-7, and C-15 are also important for various biological effects. nih.gov

Carbonyl Groups: The presence of carbonyl groups, particularly at C-3, can influence the bioactivity. nih.gov

Comparative Studies with Other Ganoderic Acids and Derivatives

Comparative analyses of Ganoderic Acid X with other ganoderic acids and their derivatives have provided valuable insights into the structure-activity relationships (SAR). These studies highlight how subtle changes in the molecular structure can lead to significant differences in biological effects.

Impact of Hydroxyl and Carboxyl Groups

The presence and positioning of hydroxyl and carboxyl groups are paramount in defining the biological activity of ganoderic acids.

Aldose Reductase Inhibition: Studies have shown that a carboxyl group in the side chain is essential for aldose reductase inhibitory activity. nih.gov Furthermore, the presence of a hydroxyl group at C-11 is a significant contributor to potent inhibition. nih.govresearchgate.net In a comparative study, Ganoderic Acid Df, which possesses a C-11 hydroxyl group, exhibited stronger aldose reductase inhibition than Ganoderic Acid C1, which lacks this feature. Additionally, for Ganoderic Acid C2, the hydroxyl groups at C-3, C-7, and C-15 were all found to be important for its inhibitory activity.

5α-Reductase Inhibition: The carboxyl group in the side chain is also crucial for 5α-reductase inhibition. researchgate.netnih.gov Research on Ganoderic Acid TR demonstrated that its methyl ester derivative had markedly lower inhibitory activity. researchgate.netresearchgate.net

Anti-cancer and Anti-invasive Activity: The hydroxylation at specific positions is linked to the anti-cancer and anti-invasive properties of ganoderic acids. For instance, the activity of Ganoderic Acid A is associated with hydroxylation at positions C-7 and C-15, while the activity of Ganoderic Acid H is linked to hydroxylation at C-3. nih.gov

Metabolism: The hydroxyl and carbonyl groups are also key sites for metabolic transformations. For Ganoderic Acid A, the carbonyl groups at C-3 and C-11 can be reduced to hydroxyl groups, and the hydroxyl groups at C-3, C-7, and C-15 can be oxidized to carbonyl groups or undergo conjugation. frontiersin.org

Table 1: Impact of Hydroxyl and Carboxyl Groups on Biological Activity

| Compound | Key Functional Groups | Biological Activity | Finding |

|---|---|---|---|

| Ganoderic Acid Df | C-11 Hydroxyl Group | Aldose Reductase Inhibition | The C-11 hydroxyl group is crucial for potent inhibition. |

| Ganoderic Acid C2 | C-3, C-7, C-15 Hydroxyl Groups | Aldose Reductase Inhibition | All three hydroxyl groups are important for activity. |

| Ganoderic Acid TR | Side Chain Carboxyl Group | 5α-Reductase Inhibition | The carboxyl group is essential for inhibitory activity. researchgate.net |

| Ganoderic Acid A | C-7, C-15 Hydroxyl Groups | Anti-invasive (Breast Cancer) | Hydroxylation at these positions is linked to its activity. nih.gov |

| Ganoderic Acid H | C-3 Hydroxyl Group | Anti-invasive (Breast Cancer) | Hydroxylation at this position is linked to its activity. nih.gov |

Significance of Double Bond Moieties

The presence and location of double bonds within the lanostane structure significantly influence the biological activity of ganoderic acids.

Aldose Reductase Inhibition: A double bond moiety at positions C-20 and C-22 in the side chain has been shown to enhance aldose reductase inhibitory activity. nih.govresearchgate.net For example, Ganoderenic Acid A, which possesses this double bond, has a higher inhibitory activity compared to Ganoderic Acid A, which does not.

Type II Ganoderic Acids: The presence of conjugated double bonds in the tetracyclic rings is a defining feature of type II ganoderic acids, which generally exhibit stronger anti-tumor activities compared to type I ganoderic acids. nih.gov Ganoderic Acid Y, for instance, contains conjugated double bonds at positions C-7(8) and C-9(11). nih.gov

Table 2: Significance of Double Bond Moieties on Biological Activity

| Compound | Key Structural Feature | Biological Activity | Finding |

|---|---|---|---|

| Ganoderenic Acid A | Double bond at C-20 and C-22 | Aldose Reductase Inhibition | The double bond enhances inhibitory activity compared to Ganoderic Acid A. |

| Ganoderic Acid Y | Conjugated double bonds at C-7(8) and C-9(11) | Anti-tumor Activity | This feature is characteristic of type II ganoderic acids with generally stronger anti-tumor effects. nih.gov |

Positional and Stereoisomeric Influences

The spatial arrangement of functional groups, including positional and stereoisomeric variations, plays a subtle yet critical role in the biological activity of ganoderic acids.

C-3 and C-15 Positional Isomers: Many ganoderic acids exist as pairs of positional isomers, with functional groups located at either the C-3 or C-15 position. redalyc.orgscielo.org.mx This variation in position can lead to different biological activities.

C-3 α/β Stereoisomers: The stereochemistry at the C-3 position is another important factor. Ganoderic acids are often found as C-3 α/β stereoisomers. redalyc.orgscielo.org.mx It is understood that the 3α-hydroxy series of triterpenoids are biosynthetically derived from the 3β series through an oxidation-reduction pathway. nih.govscielo.org.mx

This compound: this compound is identified as 3α-hydroxy-15α-acetoxy-lanosta-7,9(11),24-trien-26-oic acid. researchgate.net Its specific stereochemistry at C-3 and the position and nature of the substituent at C-15 are key determinants of its potent biological activities, including the inhibition of topoisomerases and induction of apoptosis in cancer cells. researchgate.net

Analytical and Methodological Advancements in Ganoderic Acid X Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying Ganoderic Acid X from the intricate matrix of natural extracts. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most prominently used techniques.

HPLC is a cornerstone for the analysis of ganoderic acids. researchgate.netoup.com Reverse-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. researchgate.netnih.govjfda-online.com Gradient elution systems, typically involving acetonitrile (B52724) and an acidic aqueous solution like acetic acid or formic acid, are employed to achieve optimal separation. researchgate.netnih.gov For instance, a method for the quantitative determination of multiple ganoderic acids used a gradient of acetonitrile and 0.1% acetic acid with detection at 254 nm. researchgate.net Another established HPLC method for determining nine different ganoderic acids used a gradient elution of acetonitrile and 2% acetic acid. jfda-online.com

UPLC, a more recent advancement, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A UPLC-MS/MS method was developed for the rapid and simultaneous determination of eleven ganoderic acids, including presumably congeners of this compound, in Ganoderma. benthamdirect.com This method employed an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% (v/v) formic acid in water and acetonitrile. benthamdirect.com The enhanced performance of UPLC is critical for resolving the complex mixtures of triterpenoids found in Ganoderma extracts.

The following table summarizes typical parameters used in HPLC and UPLC methods for the analysis of ganoderic acids.

| Parameter | HPLC Method 1 researchgate.net | HPLC Method 2 jfda-online.com | UPLC-MS/MS Method benthamdirect.com |

| Column | Zorbax C18 | C18 reverse-phase | ACQUITY UPLC BEH C18 |

| Mobile Phase | Acetonitrile and 0.1% acetic acid (gradient) | Acetonitrile and 2% acetic acid (gradient) | 0.1% (v/v) formic acid in water and acetonitrile (gradient) |

| Detection | UV at 254 nm | UV at 252 nm | Tandem Mass Spectrometry (MS/MS) |

| Flow Rate | 0.6 mL/min | 0.8 mL/min | Not specified |

Spectrometric Techniques for Identification and Elucidation

Once separated, various spectrometric techniques are employed to identify and structurally elucidate this compound.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of ganoderic acids. nih.gov It provides crucial information about the molecular weight and fragmentation patterns of these compounds. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for the analysis of ganoderic acids. benthamdirect.com

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing detailed fragmentation data. frontiersin.org For example, a sensitive and selective LC-MS/MS method was developed for the simultaneous analysis of five ganoderic acids, utilizing a triple-quadrupole mass spectrometer. The use of selected reaction monitoring (SRM) mode in this method allowed for unequivocal quantification of the analytes. A study on the metabolism of Ganoderic Acid A utilized HPLC-DAD-MS/MS to characterize a total of 37 metabolites, demonstrating the power of this technique in identifying structural modifications. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of novel compounds like this compound. jfda-online.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are used to determine the precise connectivity and stereochemistry of the molecule. mdpi.com The structural identification of numerous ganoderic acids has been confirmed through extensive NMR analysis. nih.govmdpi.com For instance, the structure of a biotransformed derivative of Ganoderic Acid A was confirmed using mass spectrometry along with 1D and 2D NMR analyses. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. journalcjast.comsdiarticle4.com In the context of ganoderic acids, FT-IR spectra can reveal the presence of characteristic groups such as hydroxyls, carbonyls (from carboxylic acids and ketones), and carbon-carbon double bonds. jfda-online.comnih.gov Studies have used FT-IR to analyze the chemical nature of Ganoderma lucidum extracts and their components. journalcjast.comsdiarticle4.com For example, the FT-IR spectrum of Ganoderic Acid A showed absorption peaks corresponding to various functional groups, aiding in its characterization. sdiarticle4.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

In Vitro Assay Development for Mechanistic Studies

In vitro assays are crucial for investigating the biological activities and underlying mechanisms of action of this compound. These assays provide a controlled environment to study its effects on specific cellular processes and molecular targets.

Studies on related ganoderic acids have utilized a variety of in vitro assays. For example, the inhibitory effects of Ganoderic Acid A on human liver cytochrome P450 enzymes were investigated using human liver microsomes and specific probe reactions, with the resulting metabolites quantified by HPLC. tandfonline.com The anti-cancer potential of Ganoderic Acid A and its derivatives has been explored using tumor cell lines, with assays to measure cell proliferation, apoptosis, and the regulation of signaling pathways like the p53-MDM2 pathway. mdpi.com

Metabolomic studies using techniques like UPLC-MS have been employed to understand the protective effects of Ganoderic Acid A against liver injury, by analyzing changes in the metabolic profiles of cells or organisms. mdpi.com Furthermore, assays to evaluate the inhibition of enzymes such as HMG-CoA reductase and acyl-CoA:cholesterol acyltransferase have been developed to screen for the bioactivity of ganoderic acids. nih.gov

The development of these in vitro assays is essential for screening the bioactivity of this compound and for elucidating the molecular targets and signaling pathways it may modulate.

Computational and Systems Biology Approaches

The study of this compound has been significantly enhanced by computational and systems biology, which provide powerful tools for understanding its molecular interactions and biological functions. These approaches allow for the rapid analysis of complex biological data, accelerating research into the compound's potential mechanisms of action.

Virtual Screening and Molecular Docking

Virtual screening and molecular docking are computational techniques used to predict the binding affinity and interaction between a small molecule, such as this compound, and a protein target. These methods have been instrumental in identifying potential molecular targets and elucidating the structural basis for the compound's activity.

Research has employed molecular docking to screen libraries of compounds from mushrooms, including this compound, against various protein targets. In one such study, this compound was identified as a top-ranked potential inhibitor of Murine Double Minute 2 (Mdm2), a key negative regulator of the p53 tumor suppressor. tandfonline.comtandfonline.com The docking analysis predicted a strong interaction, with a calculated inhibition constant (Ki) of 16 nM. tandfonline.comtandfonline.com The analysis of the docked conformation revealed that the large, lipophilic lanostane (B1242432) structure of this compound is crucial for interacting with the lipophilic pockets at the Mdm2-p53 interaction site. tandfonline.comtandfonline.com

Similar computational approaches have explored the interaction of this compound with other significant protein targets. Docking studies against the anti-apoptotic protein Bcl-2 suggested that this compound is a promising candidate for interaction, with an estimated free energy of binding (ΔG) between -8.23 and -8.45 Kcal/mol. ipb.pt Furthermore, molecular docking simulations using a series of ganoderic acids were performed against the human DNA-Topoisomerase IIbeta complex, a validated target for anticancer drugs. researchgate.net These in silico studies provide a foundational hypothesis for the compound's mechanism, suggesting that this compound may exert its biological effects by modulating key proteins involved in cancer-related pathways.

| Protein Target | Computational Method | Predicted Binding Affinity | Source(s) |

| Mdm2 | Molecular Docking | Ki = 16 nM | tandfonline.com, tandfonline.com |

| Bcl-2 | Molecular Docking | ΔG = -8.23 to -8.45 Kcal/mol | ipb.pt |

| DNA Topoisomerase IIβ | Molecular Docking | Not specified | researchgate.net |

Proteomics and Metabolomics in Pathway Elucidation

Proteomics and metabolomics are large-scale studies of proteins and small molecules (metabolites), respectively, within a biological system. These systems biology approaches have been applied to elucidate the biosynthetic pathways of ganoderic acids and to understand the cellular response to treatment with compounds like this compound.

A recent study specifically utilized label-free proteomics to investigate the mechanism of this compound in human hepatoblastoma cell models (HepG2). exlibrisgroup.com.cn This research aimed to identify differentially expressed proteins following treatment with the compound to understand its effect on cellular pathways. exlibrisgroup.com.cn Proteomics has been used more broadly to characterize the cytotoxic mechanisms of various purified ganoderic acids on cancer cell lines. mdpi.com For instance, studies on HeLa cells treated with different ganoderic acids identified changes in proteins involved in cell proliferation, oxidative stress, and calcium signaling. mdpi.com

Integrated proteomic and metabolomic analyses have been crucial in elucidating the biosynthetic pathways of ganoderic acids in Ganoderma lucidum. nih.govresearchgate.net By treating G. lucidum with elicitors like methyl jasmonate and analyzing the subsequent changes in protein and metabolite levels, researchers can map the complex enzymatic reactions involved in triterpene synthesis. nih.govresearchgate.net These studies have shown that the mevalonate (B85504) (MVA) pathway is the primary mechanism for triterpene synthesis, with acetyl-CoA serving as the precursor. semanticscholar.org Metabolomic analyses have successfully identified and quantified numerous triterpenoids, including various ganoderic acids, during different developmental stages of the fungus, providing a "readout" of the physiological state and metabolic activity. frontiersin.orgfrontiersin.org Such studies reveal how the biosynthesis of these compounds is regulated, offering insights into the production of this compound. frontiersin.org

| Omics Approach | Model System | Key Findings | Source(s) |

| Proteomics | Human Hepatoblastoma Cells (HepG2) | Identification of differentially expressed proteins to elucidate the mechanism of this compound. | exlibrisgroup.com.cn |

| Proteomics | Human Cervical Cancer Cells (HeLa) | Identified target-related proteins of ganoderic acids involved in cell proliferation, carcinogenesis, and oxidative stress. | mdpi.com |

| Integrated Proteomics & Metabolomics | Ganoderma lucidum | Elucidated the molecular mechanism of methyl jasmonate-induced ganoderic acid biosynthesis. | nih.gov, researchgate.net |

| Metabolomics | Ganoderma lucidum | Identified dynamic changes in triterpenoids and other metabolites during fungal development, confirming the MVA pathway's role. | semanticscholar.org, frontiersin.org |

| Metabolomics | Mouse Model of Liver Injury | Identified significant modulation of metabolic pathways (e.g., fatty acid biosynthesis, amino acid metabolism) after ganoderic acid treatment. | mdpi.com |

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies enable the rapid testing of large numbers of chemical compounds for a specific biological activity. These techniques are vital for discovering new bioactive molecules and for understanding the therapeutic potential of known compounds like ganoderic acids.

While specific HTS campaigns for this compound are not widely documented, the methodology has been successfully applied to related compounds. For example, a high-content screening of natural compounds identified Ganoderic Acid A as a potent senotherapeutic, a compound that can prevent cellular senescence. nih.gov This screening approach allows for the automated analysis of cellular images to measure complex phenotypic changes, demonstrating the power of HTS in identifying compounds with specific, desirable effects on cellular aging. nih.gov

Other advanced screening strategies have also been applied to the Ganoderma genus. One innovative approach combined mass spectrometry molecular networking with in vivo zebrafish assays to screen for immunoactive compounds from Ganoderma lucidum spores. frontiersin.org This method allowed for the rapid chemical profiling and simultaneous bioactivity testing, identifying several potentially active triterpenoids. frontiersin.org Furthermore, analytical methods such as high-performance liquid chromatography with a diode-array detector (HPLC-DAD) have been developed for the high-throughput quantification of multiple ganoderic acids in commercial products. akjournals.com While primarily for quality control, such methods provide a foundation for developing HTS assays to screen for compounds that can modulate specific pathways or for identifying strains of Ganoderma with high yields of desirable molecules like this compound. akjournals.com These advanced methods are considered crucial for future research to further elucidate the therapeutic mechanisms of ganoderic acids. mdpi.com

Future Research Directions

Elucidation of Underexplored Molecular Targets

Current understanding of GAX's molecular interactions, while significant, is not exhaustive. Initial studies have identified topoisomerases I and IIα as direct targets, contributing to its anticancer effects. nih.gov However, the full spectrum of its binding partners within the complex cellular environment remains to be mapped. Future research should prioritize the identification and validation of novel molecular targets to provide a more comprehensive picture of its mechanism of action. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies can be employed to uncover previously unknown protein interactions. A deeper knowledge of its molecular targets is crucial for predicting its efficacy across different cancer types and for identifying potential off-target effects. jyu.fi

Comprehensive Investigation of Specific Signaling Cascades

The pro-apoptotic activity of GAX has been linked to the activation of the ERK and JNK mitogen-activated protein kinase (MAPK) pathways. nih.gov While this provides a foundational understanding, the upstream regulators and downstream effectors of these pathways in response to GAX treatment are not fully characterized. Future studies should aim to dissect these signaling cascades in greater detail. This includes investigating the role of other kinase families and phosphatases that may modulate the MAPK pathway's response to GAX. Furthermore, exploring the crosstalk between the MAPK pathways and other critical signaling networks, such as the PI3K/Akt/mTOR and NF-κB pathways, will be essential to understand the integrated cellular response to GAX. nih.govnih.gov A comprehensive understanding of these signaling events will be vital for designing rational combination therapies. sciopen.comresearchgate.net

Development of Advanced In Vitro and Ex Vivo Models for Preclinical Validation

To bridge the gap between initial laboratory findings and clinical applications, the development and utilization of more sophisticated preclinical models are imperative. championsoncology.comcrownbio.com While studies on 2D cell cultures have provided valuable initial data, they often fail to replicate the complex microenvironment of a tumor. nih.govnih.gov Future preclinical validation of GAX should incorporate advanced models such as:

3D Organoid Cultures: Patient-derived organoids can more accurately mimic the three-dimensional architecture, cell-cell interactions, and heterogeneity of original tumors. championsoncology.com

Co-culture Systems: Introducing immune cells, fibroblasts, and endothelial cells into the culture system can help to evaluate the impact of the tumor microenvironment on GAX's efficacy.

Ex Vivo Tissue Models: Using freshly isolated patient tumor tissue for short-term culture and drug testing can provide a highly relevant prediction of clinical response. championsoncology.com

These advanced models will offer a more robust platform for assessing the therapeutic potential of GAX and for identifying biomarkers that could predict patient response. nih.govbohrium.com

Biosynthetic Pathway Engineering for Enhanced Production

The natural abundance of Ganoderic Acid X in Ganoderma species can be low and variable, posing a challenge for large-scale production. tandfonline.comfrontiersin.org Metabolic engineering of the producing organisms, primarily Ganoderma lucidum, presents a promising strategy to overcome this limitation. The biosynthesis of ganoderic acids originates from the mevalonate (B85504) pathway, with key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase, squalene (B77637) synthase, and lanosterol (B1674476) synthase playing crucial roles in the initial steps. nih.govmdpi.com

Future research should focus on:

Transcription Factor Engineering: Manipulating transcription factors that regulate multiple genes within the biosynthetic pathway can lead to a coordinated upregulation of ganoderic acid production. tandfonline.com

Heterologous Expression: Introducing biosynthetic genes into more easily cultivable microbial hosts like Saccharomyces cerevisiae or Escherichia coli could provide a more controlled and scalable production platform.

Successful engineering of the biosynthetic pathway will be critical for ensuring a sustainable and cost-effective supply of GAX for further research and potential clinical use. frontiersin.orgmdpi.com

Design and Synthesis of Novel this compound Derivatives with Enhanced Specificity

While this compound has demonstrated significant biological activity, the synthesis of novel derivatives offers the potential to improve its pharmacological properties, such as increased potency, enhanced target specificity, and better bioavailability. nih.gov Chemical modification of the GAX scaffold can be guided by structure-activity relationship (SAR) studies to identify key functional groups responsible for its therapeutic effects.

Future directions in this area include:

Modification of the Carboxyl Group: Synthesis of amide and ester derivatives at the C-26 carboxyl group has shown promise in modulating anti-cancer activity. nih.gov

Alterations to the Lanostane (B1242432) Skeleton: Introducing or modifying hydroxyl and acetoxy groups on the core ring structure can influence interactions with molecular targets.

Glycosylation: The addition of sugar moieties can improve the aqueous solubility and potentially alter the bioactivity profile of GAX. cnu.edu.tw

Q & A

Q. What are the validated methods for isolating Ganoderic Acid X (GA-X) from Ganoderma species?

GA-X isolation typically involves ethanol or methanol extraction followed by chromatographic purification. Key steps include:

- Solvent extraction : Use 70–80% ethanol to solubilize triterpenoids from dried Ganoderma amboinense mycelia or fruiting bodies .

- Column chromatography : Silica gel or reversed-phase HPLC is employed for purification, with elution monitored via UV detection (λ = 245–254 nm) for triterpenoids .

- Structural validation : Confirm identity via H-NMR (e.g., characteristic signals for lanostane skeleton at δ 5.3–5.6 ppm for olefinic protons) and LC-MS (m/z 512.72 [M+H]+) .

Q. How do researchers standardize assays for GA-X’s topoisomerase inhibition and apoptosis induction?

- Topoisomerase inhibition : Use plasmid relaxation assays with human topoisomerase I/II. GA-X’s activity is quantified by comparing supercoiled (SC) and relaxed (RX) DNA bands via gel electrophoresis (IC50 typically 10–50 µM) .

- Apoptosis assays : Treat cancer cells (e.g., HuH-7 hepatoma) with GA-X (10–100 µM), then measure caspase-3/7 activation via fluorometric kits and mitochondrial membrane potential collapse via JC-1 staining .

Advanced Research Questions

Q. How can contradictory data on GA-X’s apoptotic mechanisms be resolved in different cancer models?

Discrepancies in apoptotic pathways (e.g., p53/Bax activation vs. JNK/ERK signaling) may arise from cell-type-specific responses. To address this:

- Comparative transcriptomics : Perform RNA-seq on GA-X-treated HuH-7 (hepatoma) vs. A549 (lung cancer) cells to identify differentially expressed apoptosis-related genes .

- Pathway inhibition studies : Use pharmacological inhibitors (e.g., SP600125 for JNK) to isolate dominant pathways in each model .

Q. What experimental designs optimize GA-X biosynthesis in Ganoderma cultures?

Biosynthesis enhancement strategies include:

- Stress induction : Add Ca²⁺ (5–10 mM) to static liquid cultures to upregulate oxidosqualene cyclase, a key enzyme in triterpenoid synthesis .

- Light modulation : Apply three-stage light exposure (blue > red > white) to stimulate mycelial growth and GA-X production .

- Multi-omics integration : Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map gene clusters (e.g., CYP450s) involved in GA-X modification .

Q. How can researchers address variability in GA-X’s bioactivity across studies?

- Standardized purity : Use GA-X with >98% purity (validated via H-NMR) to minimize batch-to-batch variability .

- Synergistic studies : Co-administer GA-X with chemotherapeutics (e.g., doxorubicin) to assess combinatorial effects via Chou-Talalay synergy indices .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for distinguishing GA-X from structurally similar ganoderic acids?

- Chromatographic separation : Use UPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid) to resolve GA-X from ganoderic acids A and B .

- Multivariate analysis : Apply PCA or PLS-DA to LC-MS datasets to identify unique spectral peaks (e.g., m/z 512.72 for GA-X) .

Q. How should researchers design in vivo studies to evaluate GA-X’s pharmacokinetics and toxicity?

- Pharmacokinetics : Administer GA-X (oral or IV) to rodent models and measure plasma concentrations via LC-MS/MS. Note its low bioavailability due to poor water solubility .

- Toxicity screening : Conduct acute/chronic toxicity assays (OECD guidelines) with histopathological analysis of liver/kidney tissues .

Data Interpretation and Reporting